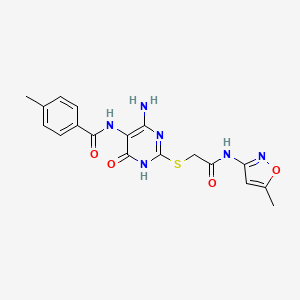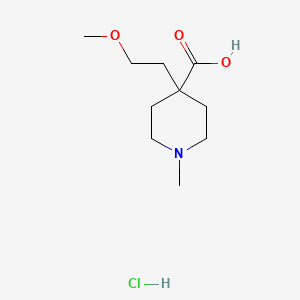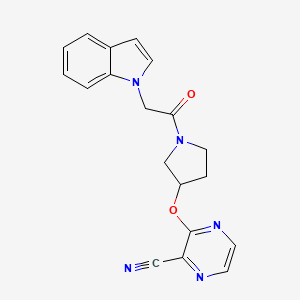
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a compound that belongs to the class of organic compounds known as indole derivatives . It has a molecular formula of C19H17N5O2 and a molecular weight of 347.378.
Synthesis Analysis
The synthesis of indole derivatives, such as the compound , often involves multicomponent reactions (MCRs). These are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, which is an important heterocyclic system that provides the skeleton to many biologically active compounds . The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research demonstrates the versatility of indolyl and pyrazine derivatives in organic synthesis. For instance, indolylpropanonitriles have been used to produce a variety of heterocyclic compounds, showcasing the reactivity of these moieties in forming complex structures such as pyrazoles, pyridines, and pyrimidines through reactions with different reagents (Abdallah, 2007). Similarly, derivatives of pyridine have been involved in the synthesis of indolizine and pyrrolo[1,2-a]quinoline via nitrogen ylides, highlighting the role of pyridine units in constructing fused heterocycles (Dawood, Ragab, & Mohamed, 2009).
Antimicrobial and Anticancer Activities
Compounds incorporating pyridine and indolyl groups have been evaluated for their biological activities. For example, pyridine derivatives synthesized from dihydro-oxo-phenyl-pyridine-carbonitriles have shown antimicrobial and anticancer properties, suggesting the potential therapeutic applications of such compounds (Elewa et al., 2021). This indicates the relevance of exploring the biological activities of structurally complex nitriles.
Cyclization Reactions and Core Synthesis
The Mn(III)-mediated oxidative cyclization has been applied to synthesize a tetracyclic tronocarpine subunit, demonstrating the utility of indole acetonitrile derivatives in forming complex heterocyclic structures (Magolan & Kerr, 2006). This highlights the synthetic utility of carbonitriles in constructing pharmacologically relevant cores.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds such as pyrroles, pyridines, and pyrazines is crucial for developing pharmaceuticals and agrochemicals due to their significant biological activities. Research indicates that pyrazines, in particular, are utilized in pharmaceutical intermediates and as materials for anti-tuberculosis drugs (Higasio & Shoji, 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could influence a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of indole and pyrrolidine, which are part of the compound’s structure, suggest that they could contribute to the compound’s bioavailability .
Result of Action
The diverse biological activities associated with indole derivatives suggest that the compound could have a wide range of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-11-16-19(22-8-7-21-16)26-15-6-10-24(12-15)18(25)13-23-9-5-14-3-1-2-4-17(14)23/h1-5,7-9,15H,6,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCFLTWLMXTIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
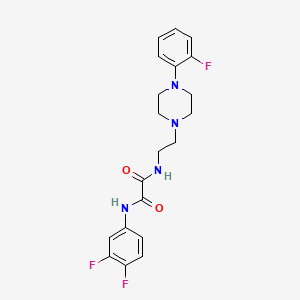
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
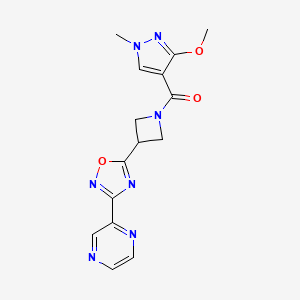

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)
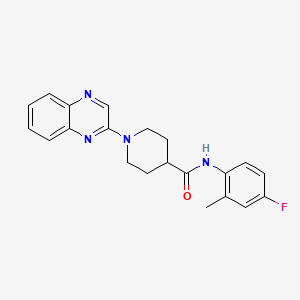
![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
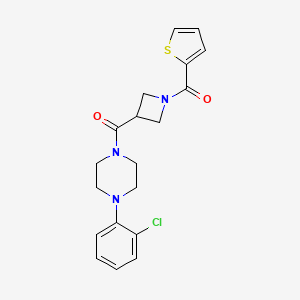
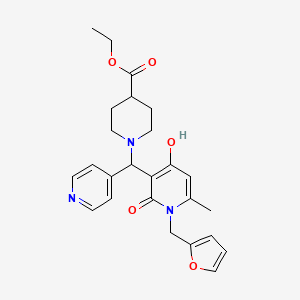
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
